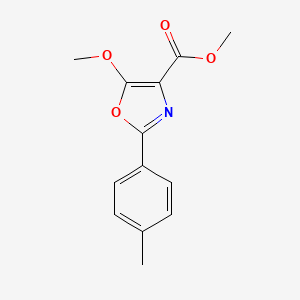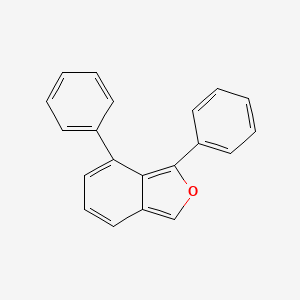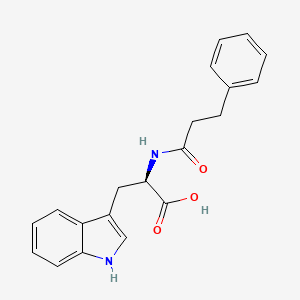
3-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a phenyl group, and a nitrobenzo[d]thiazole moiety. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 6-nitrobenzo[d]thiazol-2-amine: This intermediate is prepared by nitration of benzo[d]thiazole, followed by reduction of the nitro group to an amine.
Formation of 2-phenylquinazolin-4(3H)-one: This intermediate is synthesized by the cyclization of anthranilic acid with benzoyl chloride in the presence of a base.
Coupling Reaction: The final step involves the coupling of 6-nitrobenzo[d]thiazol-2-amine with 2-phenylquinazolin-4(3H)-one using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.
Oxidation: The phenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 3-(6-Aminobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenyl group.
科学研究应用
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzo[d]thiazole moiety is known to interact with DNA gyrase and topoisomerase enzymes, leading to the inhibition of DNA replication and cell division. Additionally, the quinazolinone core can interact with various signaling pathways, modulating cellular responses and inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the nitrobenzo[d]thiazole moiety, resulting in different biological activities.
6-Nitrobenzo[d]thiazol-2-amine: Lacks the quinazolinone core, leading to different chemical reactivity and applications.
3-(6-Aminobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one: The reduced form of the target compound, with different biological properties.
Uniqueness
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to the combination of the quinazolinone core and the nitrobenzo[d]thiazole moiety. This unique structure imparts specific biological activities, such as potent anticancer and antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
918154-69-5 |
|---|---|
分子式 |
C21H12N4O3S |
分子量 |
400.4 g/mol |
IUPAC 名称 |
3-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H12N4O3S/c26-20-15-8-4-5-9-16(15)22-19(13-6-2-1-3-7-13)24(20)21-23-17-11-10-14(25(27)28)12-18(17)29-21/h1-12H |
InChI 键 |
FIOZBTJTBMHFQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


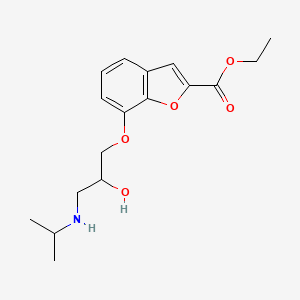
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
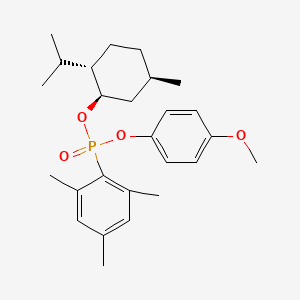
![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)
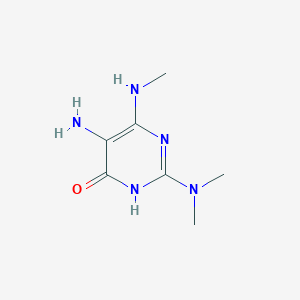

![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)
![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)

![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)

